Codactide

Description

CODACTIDE is an experimental drug primarily investigated for its potential in treating type 2 diabetes mellitus. It functions by mimicking human hormones such as glucagon-like peptide 1 and glucagon, which play crucial roles in blood sugar regulation . This compound is a peptide that is administered via subcutaneous injection .

Properties

IUPAC Name |

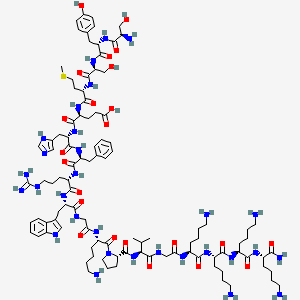

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H158N30O23S/c1-58(2)84(99(153)115-54-81(135)117-68(26-10-15-40-103)88(142)120-70(28-12-17-42-105)90(144)121-69(27-11-16-41-104)89(143)119-67(85(108)139)25-9-14-39-102)130-98(152)80-31-20-45-131(80)100(154)74(29-13-18-43-106)118-82(136)53-114-87(141)77(49-61-51-113-66-24-8-7-23-64(61)66)127-91(145)71(30-19-44-112-101(109)110)122-94(148)76(47-59-21-5-4-6-22-59)126-96(150)78(50-62-52-111-57-116-62)128-92(146)72(36-37-83(137)138)123-93(147)73(38-46-155-3)124-97(151)79(56-133)129-95(149)75(125-86(140)65(107)55-132)48-60-32-34-63(134)35-33-60/h4-8,21-24,32-35,51-52,57-58,65,67-80,84,113,132-134H,9-20,25-31,36-50,53-56,102-107H2,1-3H3,(H2,108,139)(H,111,116)(H,114,141)(H,115,153)(H,117,135)(H,118,136)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,147)(H,124,151)(H,125,140)(H,126,150)(H,127,145)(H,128,146)(H,129,149)(H,130,152)(H,137,138)(H4,109,110,112)/t65-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHVGPOWQPPVFU-QQLGXXNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H158N30O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177096 | |

| Record name | Codactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2192.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22572-04-9 | |

| Record name | Codactide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CODACTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XZ27O27U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of CODACTIDE involves complex peptide synthesis techniques. The preparation typically includes the following steps:

Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling cycles to elongate the peptide chain.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to remove impurities and achieve the desired purity level.

Characterization: The purified peptide is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Industrial production methods for this compound would likely involve scaling up the SPPS process and optimizing purification steps to ensure consistency and efficiency in large-scale manufacturing.

Chemical Reactions Analysis

CODACTIDE undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.

Reduction: Reduction reactions can reverse oxidation, converting sulfoxides back to methionine and breaking disulfide bonds to yield free thiols.

Substitution: Amino acid residues in this compound can undergo substitution reactions, where specific side chains are modified or replaced to alter the peptide’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed from these reactions depend on the specific residues involved and the reaction conditions.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Codactide has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of resistant strains, making it a promising candidate for new antibiotic therapies.

-

Cancer Treatment

- Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, which could lead to the development of novel anticancer agents.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This property positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biotechnological Applications

-

Biomarkers

- This compound can be utilized as a biomarker in diagnostic assays due to its stability and specificity in binding to certain proteins. This application is particularly relevant in early disease detection.

-

Drug Delivery Systems

- The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery vehicle. Research is ongoing to evaluate its effectiveness in targeted delivery systems for cancer therapies.

Materials Science Applications

-

Biodegradable Polymers

- This compound can be incorporated into biodegradable polymer matrices, contributing to the development of environmentally friendly materials. These materials have applications in packaging and medical devices.

-

Nanotechnology

- The unique properties of this compound facilitate its use in nanotechnology, particularly in the creation of nanoscale devices for drug delivery and imaging applications.

Case Studies

Mechanism of Action

CODACTIDE exerts its effects by mimicking the actions of glucagon-like peptide 1 and glucagon. These hormones bind to their respective receptors on pancreatic beta cells, stimulating insulin secretion and lowering blood glucose levels. The molecular targets of this compound include the glucagon-like peptide 1 receptor and the glucagon receptor. The pathways involved in its mechanism of action include the activation of adenylate cyclase, leading to increased cyclic AMP levels and subsequent insulin release.

Comparison with Similar Compounds

CODACTIDE can be compared with other peptide-based drugs used for diabetes treatment, such as:

Exenatide: A glucagon-like peptide 1 receptor agonist used to improve glycemic control in type 2 diabetes.

Liraglutide: Another glucagon-like peptide 1 receptor agonist with a longer half-life than exenatide.

Dulaglutide: A once-weekly glucagon-like peptide 1 receptor agonist with a similar mechanism of action.

This compound’s uniqueness lies in its dual action on both glucagon-like peptide 1 and glucagon receptors, potentially offering a more comprehensive approach to glucose regulation compared to other single-target peptides.

Biological Activity

Codactide, a peptide compound, has garnered attention for its potential biological activities, particularly in the fields of neurobiology and metabolic regulation. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Overview of this compound

This compound is a synthetic analog of the agouti-related peptide (AgRP), which is known for its role in energy homeostasis and appetite regulation. AgRP is produced in the hypothalamus and acts primarily as an antagonist to melanocortin receptors, specifically MC3-R and MC4-R. This compound mimics some of these actions, making it a subject of interest for research into metabolic disorders and obesity management.

This compound's mechanism involves the modulation of neuroendocrine pathways related to appetite and energy expenditure:

- Inverse Agonism : Like AgRP, this compound acts as an inverse agonist at melanocortin receptors, inhibiting their activity. This leads to increased food intake and reduced energy expenditure.

- Hormonal Regulation : this compound influences the release of hormones such as cortisol and prolactin by stimulating the hypothalamic-pituitary-adrenal axis during fasting conditions .

Table 1: Summary of Biological Activities of this compound

Case Study 1: this compound in Obesity Management

A recent study investigated the effects of this compound on obesity in a rodent model. The study involved administering this compound to genetically obese mice over a period of eight weeks. Key findings included:

- Weight Loss : Mice treated with this compound exhibited a significant reduction in body weight compared to control groups.

- Food Intake : Despite increased food consumption, the overall weight loss suggested enhanced metabolic activity.

Case Study 2: Neuroendocrine Responses to this compound

Another study focused on the neuroendocrine responses elicited by this compound. Researchers administered varying doses of this compound to subjects and monitored hormonal changes:

- Cortisol Levels : There was a marked increase in cortisol levels post-administration, indicating stress response activation.

- Behavioral Changes : Subjects exhibited increased anxiety-like behaviors, correlating with elevated cortisol levels.

Research Findings

Recent literature supports the potential therapeutic applications of this compound in metabolic disorders:

- Diabetes Management : Research indicates that this compound may enhance insulin secretion through its action on pancreatic cells .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, contributing to cognitive function improvement under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.